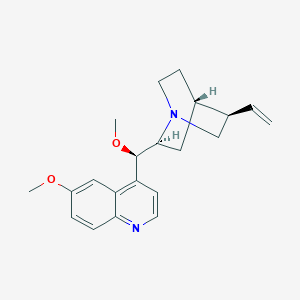

Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-

Description

Historical Context and Evolution of Cinchona Alkaloid Research

The journey of Cinchona alkaloids from traditional medicine to sophisticated chemical tools is a significant chapter in scientific history.

The medicinal use of Cinchona bark was first documented by Jesuit missionaries in South America around 1630 and introduced to Europe shortly after. nih.gov For nearly two centuries, the powdered bark was the primary treatment for malaria, though its potency varied widely. researchgate.net A breakthrough occurred in 1820 when French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou successfully isolated the primary active compounds, which they named quinine (B1679958) and cinchonine (B1669041). nih.gov This achievement marked a turning point, allowing for standardized dosing and laying the groundwork for the modern pharmaceutical industry. scbt.com Subsequent work focused on elucidating the complex molecular structure of these alkaloids. Through degradation studies, which produced fragments like quininic acid and meroquinene, chemists gradually pieced together the fundamental architecture: a quinoline (B57606) ring system linked to a quinuclidine (B89598) nucleus.

This stereochemistry is not merely a structural curiosity; it is critical to their function. For instance, the differing spatial arrangement of the hydroxyl group at C9 and the quinuclidine ring profoundly influences their biological activity. Furthermore, the specific three-dimensional shape, which creates a "chiral pocket," is the basis for their celebrated use as catalysts in asymmetric synthesis, where they can induce the formation of one enantiomer of a product over the other. researchgate.net

Classification and Structural Relationship to Major Cinchona Alkaloids

The major Cinchona alkaloids are distinguished by two key features: the substituent at the 6'-position of the quinoline ring and the stereochemistry at the C8 and C9 positions. Cinchonan (B1244166), 6',9-dimethoxy-, (8α,9R)- is classified as a synthetic derivative within this family.

Quinine and quinidine (B1679956) both feature a methoxy (B1213986) (-OCH₃) group at the 6' position, whereas cinchonine and cinchonidine (B190817) have a hydrogen atom at this location. nih.gov The stereoconfiguration at C8 and C9 differentiates the pairs: quinine and cinchonidine share the (8α,9R) configuration, while quinidine and cinchonine have the opposite (8β,9S) configuration.

The subject of this article, Cinchonan, 6',9-dimethoxy-, (8α,9R)-, is structurally derived from quinine. It shares the (8α,9R) stereochemistry and the 6'-methoxy group. The distinguishing feature is the presence of a second methoxy group at the C9 position, replacing the native hydroxyl group of quinine.

Table 1: Structural Relationships of Major Cinchona Alkaloids and the Target Derivative

| Compound Name | C6' Substituent | C8, C9 Stereoconfiguration | C9 Substituent |

|---|---|---|---|

| Quinine | -OCH₃ | (8α,9R) | -OH |

| Quinidine | -OCH₃ | (8β,9S) | -OH |

| Cinchonidine | -H | (8α,9R) | -OH |

| Cinchonine | -H | (8β,9S) | -OH |

| Cinchonan, 6',9-dimethoxy-, (8α,9R)- | -OCH₃ | (8α,9R) | -OCH₃ |

Rationale for Investigating 6',9-Dimethoxy Substitution in the (8α,9R)-Cinchonan Core

The chemical modification of natural products is a cornerstone of modern drug discovery and catalyst development. The Cinchona alkaloids, with their proven utility as "privileged" chiral catalysts, are frequent subjects of such investigations. researchgate.net The rationale for synthesizing the 6',9-dimethoxy derivative of the (8α,9R)-Cinchonan core is rooted in the desire to fine-tune the molecule's properties for specific applications.

The hydroxyl group at the C9 position is a primary target for chemical modification. nih.gov Its conversion to an ether, such as the methoxy group in the target compound, is a well-established transformation. nih.gov This modification serves several purposes. Firstly, it alters the electronic and steric environment around the catalytic core of the molecule. Removing the hydrogen-bonding capability of the C9-hydroxyl group and introducing a methoxy group changes the conformational preferences of the alkaloid. This can have a profound impact on its efficacy and selectivity as a catalyst in asymmetric chemical reactions. researchgate.net

Secondly, creating derivatives is a classic strategy for exploring structure-activity relationships. Research on other classes of alkaloids has shown that the addition of a methoxy group can be crucial for biological activity, for example, by enhancing binding to target receptors. nih.gov By synthesizing and studying compounds like Cinchonan, 6',9-dimethoxy-, (8α,9R)-, chemists can systematically probe how structural changes influence function, leading to the development of new catalysts with superior performance or molecules with novel therapeutic potential. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

141887-28-7 |

|---|---|

Molecular Formula |

C21H26N2O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-methoxymethyl]-6-methoxyquinoline |

InChI |

InChI=1S/C21H26N2O2/c1-4-14-13-23-10-8-15(14)11-20(23)21(25-3)17-7-9-22-19-6-5-16(24-2)12-18(17)19/h4-7,9,12,14-15,20-21H,1,8,10-11,13H2,2-3H3/t14-,15-,20-,21+/m0/s1 |

InChI Key |

QSOFUNXFUMLXCR-LATRNWQMSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Assignment of Cinchonan, 6 ,9 Dimethoxy , 8α,9r

Spectroscopic Methodologies for Definitive Structure Elucidation

Spectroscopic analysis is fundamental to the characterization of molecular structures in solution. For a molecule with the complexity of Cinchonan (B1244166), 6',9-dimethoxy-, (8α,9R)-, a suite of techniques is employed to probe its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-field ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively, while two-dimensional (2D) techniques establish their connectivity.

For Cinchonan, 6',9-dimethoxy-, (8α,9R)-, ¹H NMR would show distinct signals for the protons on the quinoline (B57606) ring, the quinuclidine (B89598) core, the vinyl group, and the two methoxy (B1213986) groups. The chemical shifts, multiplicities, and coupling constants of these signals provide initial structural clues. ¹³C NMR spectroscopy complements this by showing signals for each unique carbon atom, including the characteristic downfield signals for the aromatic carbons of the quinoline moiety and the carbons of the C=C double bond.

2D-NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system, mapping out the connectivity through the aliphatic quinuclidine skeleton and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments, for example, by showing correlations from the methoxy protons to their respective carbons (at C6' and C9) and from the protons on the quinuclidine ring to the carbons of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For Cinchonan, 6',9-dimethoxy-, (8α,9R)-, NOESY is essential for confirming the stereochemistry at the C8 and C9 positions by observing the spatial relationship between H9 and the protons on the quinuclidine and quinoline rings. acs.org

While specific experimental NMR data for Cinchonan, 6',9-dimethoxy-, (8α,9R)- is not widely published, the expected chemical shifts can be inferred from its parent compound, quinidine (B1679956), and related derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cinchonan, 6',9-dimethoxy-, (8α,9R)- (Note: These are predicted values based on known Cinchona alkaloid data. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Moiety | ||

| C2' | 8.7 | 148.0 |

| C3' | 7.5 | 121.5 |

| C4' | - | 144.5 |

| C5' | 7.6 | 126.5 |

| C6' | - | 158.0 |

| C7' | 8.0 | 131.0 |

| C8' | 7.8 | 122.0 |

| C9' | - | 147.5 |

| C10' | - | 102.0 |

| 6'-OCH₃ | 3.9 | 55.8 |

| Quinuclidine Moiety | ||

| C2 | ~3.0 | 60.0 |

| C3 | ~5.8 (vinyl) | 40.0 |

| C4 | - | 27.5 |

| C5 | ~1.8 | 27.0 |

| C6 | ~3.2 | 57.0 |

| C7 | ~1.6 | 21.0 |

| C8 | ~3.5 | 60.5 |

| C9 | ~5.5 | 78.0 |

| 9-OCH₃ | 3.4 | 56.5 |

| Vinyl Group | ||

| C10 | ~5.0 | 141.0 |

| C11 | ~5.0 | 114.5 |

Mass spectrometry provides the exact molecular weight and molecular formula of a compound, offering definitive proof of its elemental composition. For Cinchonan, 6',9-dimethoxy-, (8α,9R)- (C₂₁H₂₆N₂O₂), high-resolution mass spectrometry (HRMS) would detect a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to an exact mass of 338.1994.

The fragmentation pattern observed in MS/MS experiments provides structural information. Cinchona alkaloids typically fragment via cleavage of the C4'-C9 bond and through rearrangements within the quinuclidine ring. massbank.eu For the 9-methoxy derivative, characteristic fragmentation pathways would include:

Loss of the C9-methoxy group: [M - OCH₃]⁺

Cleavage at the C8-C9 bond: This would lead to fragments representing the quinoline and the substituted quinuclidine portions.

The "Fischer base" fragment: A key fragment for Cinchona alkaloids, arising from cleavage of the C8-C9 and C3-C4 bonds, typically yielding an ion at m/z 136.

Table 2: Predicted Key Mass Spectrometry Fragments for Cinchonan, 6',9-dimethoxy-, (8α,9R)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 339.2072 | [M+H]⁺ (Protonated Molecule) |

| 338.1994 | [M]⁺ (Molecular Ion) |

| 307.1808 | [M - OCH₃]⁺ |

| 180.1386 | [C₁₁H₁₈NO]⁺ (Quinuclidine-methoxy fragment) |

| 159.0657 | [C₁₀H₉NO]⁺ (6-methoxyquinoline fragment) |

| 136.1121 | [C₉H₁₄N]⁺ (Fischer base fragment) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods provide complementary information. researchgate.net

For Cinchonan, 6',9-dimethoxy-, (8α,9R)-, the IR spectrum would be characterized by the absence of a broad O-H stretching band (which would be prominent in its parent compound, quinidine) and the presence of strong C-O stretching bands for the two ether linkages. Raman spectroscopy would be particularly useful for identifying the C=C and C=N bonds of the aromatic quinoline system and the vinyl group. nih.gov

Table 3: Characteristic Vibrational Frequencies for Cinchonan, 6',9-dimethoxy-, (8α,9R)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) & Vinyl |

| 3000-2850 | C-H Stretch | Aliphatic (Quinuclidine) |

| 1620-1640 | C=C Stretch | Vinyl Group |

| 1600-1450 | C=C and C=N Stretches | Quinoline Ring |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether (6'-OCH₃) |

| 1150-1050 | C-O-C Stretch | Aliphatic Ether (9-OCH₃) |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules. scispace.com They measure the differential absorption (ECD) and rotation (ORD) of left- and right-circularly polarized light. nih.govresearchgate.net The resulting spectrum, particularly the sign of the Cotton effects, is highly sensitive to the molecule's three-dimensional structure.

The ECD spectrum of Cinchona alkaloids is dominated by electronic transitions of the quinoline chromophore. The spatial arrangement of the quinoline ring relative to the rest of the molecule, dictated by the stereocenters (especially C8 and C9), induces strong Cotton effects. The (8α,9R) configuration, as found in quinidine and its derivatives, is known to produce a characteristic ECD spectrum with multiple Cotton effects of specific signs, which are opposite to those of its diastereomer, quinine (B1679958), which has an (8S,9R) configuration. By comparing the experimental ECD spectrum of the target compound to calculated spectra or to the spectra of known related compounds, the (8α,9R) absolute configuration can be unequivocally confirmed. scispace.com

X-ray Crystallography for Solid-State Structural Confirmation and Stereochemical Assignment

X-ray crystallography is the gold standard for molecular structure determination, providing a precise three-dimensional model of a compound in the solid state. nih.gov By diffracting X-rays off a single crystal, one can determine the exact coordinates of each atom, bond lengths, bond angles, and torsional angles. mdpi.com

While a crystal structure for Cinchonan, 6',9-dimethoxy-, (8α,9R)- is not publicly available, this technique would provide the ultimate proof of its structure and stereochemistry. The analysis would confirm the (8α,9R) absolute configuration and reveal the molecule's preferred solid-state conformation. Cinchona alkaloids are known to exist in different conformations, often described as 'open' or 'closed', depending on the orientation of the quinuclidine nitrogen relative to the quinoline ring. researchgate.net X-ray crystallography would unambiguously resolve this conformational preference and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. nih.govrsc.org

Synthesis and Derivatization Strategies for Cinchonan, 6 ,9 Dimethoxy , 8α,9r

Total Synthesis Approaches to the Cinchonan (B1244166) Skeleton and its Dimethoxy Derivatives

The total synthesis of the cinchonan skeleton is a formidable challenge due to its rigid bicyclic quinuclidine (B89598) core and multiple stereocenters. While numerous total syntheses of the parent Cinchona alkaloids like quinine (B1679958) have been achieved, the de novo synthesis of the specific 6',9-dimethoxy derivative presents its own unique set of hurdles. scientificupdate.comnih.gov

A general retrosynthetic analysis of the cinchonan core often involves disconnecting the C4'-C9 bond or the N1-C8 bond. nih.govnih.gov A common strategy involves the coupling of a suitably substituted quinoline (B57606) moiety with a chiral quinuclidine precursor. nih.gov For the target compound, this would necessitate a quinoline fragment bearing a methoxy (B1213986) group at the 6'-position and a quinuclidine precursor designed to install the 9-methoxy group with the correct (9R) stereochemistry.

Key challenges in the total synthesis include the stereoselective construction of the four contiguous chiral centers at C3, C4, C8, and C9. Modern synthetic methodologies, such as organocatalyzed asymmetric reactions, have been employed to set these stereocenters with high fidelity. nih.gov For instance, a pot-economical total synthesis of (–)-quinine utilized a diphenylprolinol silyl (B83357) ether-mediated Michael reaction to establish a key chiral tetrahydropyridine (B1245486) intermediate. nih.gov A similar approach could be envisioned for the synthesis of the 6'-methoxy-cinchonan skeleton.

The introduction of the vinyl group at C3 is another critical step. This is often achieved via a Wittig reaction or a related olefination on a suitable aldehyde precursor. The final cyclization to form the quinuclidine ring can be accomplished through an intramolecular SN2 reaction. nih.gov

Semi-Synthetic Routes from Naturally Occurring Cinchona Alkaloids

Given the ready availability of natural Cinchona alkaloids like quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817) from the "chiral pool," semi-synthetic approaches are often more practical for accessing derivatives like Cinchonan, 6',9-dimethoxy-, (8α,9R)-. nih.gov These natural products provide a pre-existing and stereochemically defined cinchonan skeleton.

Specific Methodologies for 6'-Methoxylation

The 6'-methoxy group is a characteristic feature of quinine and quinidine. Recent biosynthetic studies have revealed that this methoxy group originates from the O-methylation of a hydroxylated tryptamine (B22526) precursor early in the biosynthetic pathway. This understanding, however, does not directly translate to a simple laboratory synthesis on the intact alkaloid.

For alkaloids that lack the 6'-methoxy group, such as cinchonine and cinchonidine, its introduction requires aromatic substitution on the quinoline ring. Direct methoxylation of the electron-rich quinoline ring is challenging. A more common approach involves the use of a quinoline derivative where a suitable leaving group at the 6'-position can be displaced by a methoxide (B1231860) source. Alternatively, a functional group that can be converted to a hydroxyl group, followed by methylation, could be employed.

| Starting Alkaloid | Reagents for 6'-Hydroxylation/Methoxylation | Resulting Intermediate |

| Cinchonine/Cinchonidine | Multi-step sequence involving nitration, reduction, diazotization, and hydrolysis, followed by methylation (e.g., with dimethyl sulfate) | 6'-Methoxycinchonine/6'-Methoxycinchonidine |

Strategies for 9-Methoxylation from a C9-Hydroxyl Precursor

The conversion of the C9-hydroxyl group of a parent Cinchona alkaloid to a methoxy ether is a more straightforward transformation. The Williamson ether synthesis is the most common method employed for this purpose. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This SN2 reaction involves the deprotonation of the C9-hydroxyl group with a strong base to form an alkoxide, which then reacts with a methylating agent, typically methyl iodide or dimethyl sulfate (B86663). nih.govnih.gov

Care must be taken to control the reaction conditions to avoid side reactions, such as N-methylation of the quinuclidine nitrogen. The choice of base and solvent is crucial for achieving high yields and selectivity.

| Precursor Alkaloid (with C9-OH) | Base | Methylating Agent | Product |

| Quinine ((8S,9R)-6'-methoxycinchonan-9-ol) | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | (8S,9R)-6',9-dimethoxycinchonan |

| Cinchonidine ((8S,9R)-cinchonan-9-ol) | Potassium Hydride (KH) | Dimethyl Sulfate ((CH₃)₂SO₄) | (8S,9R)-9-methoxycinchonan |

It is important to note that the stereochemistry at C9 is retained during the Williamson ether synthesis.

Chiral Pool Synthesis Considerations

The use of naturally occurring Cinchona alkaloids as starting materials is a prime example of chiral pool synthesis. nih.gov This strategy leverages the inherent chirality of the natural products to avoid complex and often low-yielding asymmetric synthesis steps. The four major Cinchona alkaloids (quinine, quinidine, cinchonine, and cinchonidine) offer a diverse set of stereoisomers, allowing for the synthesis of a wide range of chiral derivatives.

For the synthesis of Cinchonan, 6',9-dimethoxy-, (8α,9R)-, the ideal starting material would be an alkaloid that already possesses the desired (8α,9R) stereochemistry.

Exploration of Analogues and Derivatives of Cinchonan, 6',9-Dimethoxy-, (8α,9R)-

The dimethoxy cinchonan scaffold serves as a platform for the development of novel analogues with tailored properties. These modifications can be aimed at enhancing catalytic activity, improving pharmacokinetic profiles for medicinal applications, or probing biological mechanisms.

Structural Modifications for Enhanced Reactivity or Specific Interactions

Structural modifications can be made at various positions on the cinchonan skeleton, including the quinuclidine ring, the quinoline moiety, and the vinyl group. researchgate.netmdpi.com

Quinuclidine Ring Modification: The quinuclidine nitrogen is a key site for quaternization to generate phase-transfer catalysts. dovepress.com Modifications at the C2 and C3 positions of the quinuclidine ring can also be achieved through modern synthetic methods like C-H activation. researchgate.net

Quinoline Ring Functionalization: The quinoline ring can be further functionalized to introduce substituents that can modulate the electronic properties of the molecule or provide additional binding interactions. mdpi.comnih.govresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the quinuclidine nitrogen and the catalytic activity of the molecule.

Vinyl Group Transformation: The vinyl group at C3 is a versatile handle for a variety of chemical transformations, including hydrogenation, oxidation, and polymerization. nih.gov This allows for the attachment of the cinchonan scaffold to solid supports or the creation of dimeric and polymeric catalysts. dovepress.com

The synthesis of these analogues allows for the systematic exploration of structure-activity relationships, leading to the development of catalysts and therapeutic agents with improved performance. le.ac.ukunits.itresearchgate.netnih.gov

Synthesis of Quaternary Ammonium (B1175870) Salts and Other Charged Derivatives for Catalytic Applications

The transformation of Cinchona alkaloids into quaternary ammonium salts is a cornerstone strategy for developing powerful chiral catalysts, particularly for phase-transfer catalysis (PTC). This derivatization involves the alkylation of the tertiary nitrogen atom (N-1) within the quinuclidine ring, a reaction commonly known as the Menschutkin reaction. nih.gov This S_N2 reaction typically proceeds by treating the parent alkaloid with an appropriate alkyl halide, leading to the formation of a positively charged quaternary ammonium cation and a halide anion. nih.gov

These charged derivatives, particularly those derived from Cinchona alkaloids, serve as highly effective chiral organocatalysts. sigmaaldrich.com The catalytic activity stems from the ability of the chiral cation to form a tight ion pair with an anionic substrate or reagent, creating a defined chiral environment that directs the stereochemical outcome of a reaction. sigmaaldrich.com This principle has been successfully applied to a variety of enantioselective transformations, including the alkylation of glycine (B1666218) imines to produce non-natural α-amino acids. sigmaaldrich.com

Research has led to the development of several generations of these catalysts, with modifications to the N-alkyl substituent significantly influencing enantioselectivity. For instance, N-arylmethyl groups, such as benzyl (B1604629) or 9-anthracenylmethyl, have been shown to be particularly effective. sigmaaldrich.com To further enhance catalytic performance and enantioselectivity, dimeric Cinchona alkaloid quaternary salts have been synthesized. sigmaaldrich.comresearchgate.net These structures link two alkaloid units via a spacer, creating a more complex and often more rigid catalytic pocket. sigmaaldrich.com

Another advanced application involves the creation of ion-paired catalysts. In this approach, a chiral quaternary Cinchona alkaloid cation is paired with an achiral, anionic metal complex, such as a rhodium paddlewheel complex. acs.org This assembly creates a unique catalytic system where the chiral cation is exclusively responsible for inducing enantioselectivity in processes like allylic amination, while the metal center performs the chemical transformation. acs.org The key to their success lies in a network of noncovalent interactions between the catalyst's cation, the associated anion, and the substrate, which organizes the transition state to favor the formation of one enantiomer. acs.org

The general synthetic approach to these quaternary salts is outlined in the table below.

Table 1: General Synthesis of Cinchona-Based Quaternary Ammonium Salts

| Reactant 1 | Reactant 2 | Reaction Type | Product | Application |

|---|---|---|---|---|

| Cinchona Alkaloid | Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) | Menschutkin Reaction (S_N2) | N-Alkyl Cinchonium Halide Salt | Chiral Phase-Transfer Catalysis |

| Dimeric Cinchona Alkaloid Precursor | Dihaloalkane Linker (e.g., Xylylene dibromide) | Diquaternization | Dimeric Cinchonium Salt | Enhanced Enantioselective PTC |

| Quaternized Cinchona Alkaloid | Anionic Metal Complex (e.g., [Rh₂(esp)₂]²⁻) | Ion Exchange | Ion-Paired Chiral Catalyst | Enantioselective Metal-Catalyzed Reactions |

Preparation of Esters and Ethers for Functional Group Modulation

The C-9 hydroxyl group of the Cinchona alkaloid framework is a primary site for chemical modification, allowing for extensive functional group modulation through the preparation of esters and ethers. nih.govnih.gov These derivatizations are crucial not only for fine-tuning the steric and electronic properties of the alkaloid but also for creating sophisticated dimeric and oligomeric structures used in asymmetric catalysis. nih.gov

The synthesis of 9-O-alkyl ethers is commonly achieved via the Williamson etherification. nih.gov This method involves deprotonating the C-9 hydroxyl group with a strong base to form a more nucleophilic alkoxide, which is then reacted with an alkyl halide. This straightforward approach has been used to install a wide variety of alkyl groups and to link two alkaloid molecules together using a dialkyl halide as a tether, forming dimeric ethers. nih.gov

Esterification of the C-9 hydroxyl group offers another versatile route for modification. A range of synthetic methods can be employed, including reaction with acyl chlorides or carboxylic anhydrides. For more controlled coupling, especially in the synthesis of complex dimeric structures, carbodiimide-mediated coupling reactions between the alkaloid's hydroxyl group and a carboxylic acid linker are utilized. nih.gov An alternative two-step strategy involves first converting the alkaloid into an active carbonic ester, for example, by reacting it with nitrophenyl chloroformate. This activated intermediate is then reacted with a linker molecule, such as a diamine, to yield dimeric carbamates (a type of ester analogue). nih.gov

These modifications have been instrumental in developing ligands for asymmetric synthesis. For instance, the famous Sharpless asymmetric dihydroxylation (AD) reaction utilizes dimeric Cinchona alkaloid derivatives, often linked via an ether bridge at the C-9 position, to achieve high levels of enantioselectivity. nih.gov The modulation of this position allows for the creation of a "binding pocket" that is tailored to specific substrates.

The table below summarizes common strategies for the synthesis of these derivatives.

Table 2: Synthesis Strategies for C-9 Esters and Ethers of Cinchona Alkaloids

| Derivative Type | Synthetic Method | Reagents | Key Feature |

|---|---|---|---|

| Ethers | Williamson Etherification | Alkaloid, Base (e.g., NaH), Alkyl Halide | Forms a stable C-O-C bond; suitable for creating dimeric ligands with alkyl spacers. nih.gov |

| Esters | Acylation | Alkaloid, Acyl Chloride or Anhydride (B1165640) | Direct installation of an acyl group to modify electronic and steric properties. |

| Esters | Carbodiimide Coupling | Alkaloid, Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Mild conditions for forming ester links, often used for creating libraries of dimeric catalysts. nih.gov |

| Carbamates | Two-Step Acylation | 1. Nitrophenyl Chloroformate 2. Diamine Linker | Forms a stable carbamate (B1207046) linkage, enabling synthesis of dimeric structures with varied spacers. nih.gov |

Biosynthetic Pathways and Precursor Studies Relevant to Cinchonan Derivatives

Enzymatic Biotransformations Leading to Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids involves a series of sophisticated enzymatic transformations. The pathway begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713) to form strictosidine (B192452), the universal precursor for all monoterpene indole (B1671886) alkaloids (MIAs). nih.govresearchgate.net Subsequent steps are catalyzed by a cascade of specific enzymes that modify this foundational structure.

Key enzymatic activities identified in Cinchona species include:

Dehydrogenases and Esterases: Research has identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) in Cinchona pubescens. These enzymes work in sequence to convert strictosidine aglycone into the crucial intermediate, dihydrocorynantheal. nih.govresearchgate.net

Oxidoreductases: NADPH-dependent oxidoreductases play a vital role in the final stages. For instance, enzymes isolated from C. ledgeriana cell cultures catalyze the reduction of the ketone cinchoninone (B1261553) to its corresponding alcohol epimers, cinchonine (B1669041) and cinchonidine (B190817). nih.govacs.org This keto-reduction is a critical step in forming the hydroxyl group at the C9 position, a common feature of major Cinchona alkaloids like quinine (B1679958) and a prerequisite for potential subsequent methylation.

| Enzyme Name/Class | Abbreviation | Function | Substrate(s) | Product(s) | Source Reference |

|---|---|---|---|---|---|

| Medium-Chain Alcohol Dehydrogenase | CpDCS | Reduction of strictosidine aglycone | Strictosidine aglycone | Intermediate for dihydrocorynantheal | nih.govresearchgate.net |

| Esterase | CpDCE | Esterase-triggered decarboxylation | Intermediate from CpDCS action | Dihydrocorynantheal | nih.govresearchgate.net |

| Cinchoninone:NADPH Oxidoreductase | - | Keto-reduction at C9 | Cinchoninone | Cinchonine and Cinchonidine | nih.govacs.org |

| O-Methyltransferase | CpOMT1 | Late-stage O-methylation at C6' | 6'-hydroxycinchoninone | 6'-methoxycinchoninone (Quininone/Quinidinone) | nih.govacs.org |

| Oxidase / Methyltransferase | - | Early-stage methoxylation of precursor | Tryptamine | 5-methoxytryptamine (B125070) | biorxiv.orgbiorxiv.org |

Hypothesized Biosynthetic Route to 6',9-Dimethoxylated Cinchonan (B1244166)

The biosynthetic origin of the methoxy (B1213986) groups in Cinchona alkaloids has been a subject of significant investigation, leading to evolving hypotheses. The formation of a 6',9-dimethoxylated cinchonan structure would require two distinct methylation events.

Historically, it was believed that methoxylation occurred late in the pathway. biorxiv.orgresearchgate.net This model proposed that the cinchonan skeleton, specifically cinchonidinone, is first hydroxylated at the C6' position to form 6'-hydroxycinchoninone. nih.gov This intermediate would then be methylated to yield quininone (B45862) (the ketone form of quinine), which is finally reduced at the C9 position to produce quinine. nih.govacs.org

However, very recent studies from 2024 have provided compelling evidence for a revised pathway where the C6' methoxy group is introduced at the very beginning of the biosynthetic sequence. biorxiv.orgbiorxiv.orgsciencecast.org These studies show that the initial precursor, tryptamine, is hydroxylated and subsequently O-methylated to form 5-methoxytryptamine. biorxiv.org This methoxylated precursor is then carried through the entire downstream pathway, leading to the natural co-occurrence of both methoxylated (like quinine) and desmethoxylated (like cinchonidine) alkaloids. biorxiv.orgsciencecast.org

The formation of the 9-methoxy group, as specified in "Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-", is not explicitly detailed in the available research. However, it would logically occur via a final O-methylation of the 9-hydroxyl group present in a precursor like 6'-methoxycinchonan-9-ol (quinine). This would represent an additional enzymatic step after the core alkaloid structure is fully formed.

Role of Methyltransferases in O-Methylation at C6' and C9 Positions

O-methyltransferases (OMTs) are the critical enzymes responsible for catalyzing the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate.

For the C6' position , two different OMT activities have been identified, corresponding to the different biosynthetic hypotheses:

Late-Stage Methylation: An O-methyltransferase, designated CpOMT1, has been discovered in C. pubescens. This enzyme specifically acts on 6'-hydroxycinchoninone, strongly suggesting that, at least in some capacity, methylation can occur after the quinoline (B57606) scaffold is formed. nih.govresearchgate.net

Early-Stage Methylation: More recent work has identified the biosynthetic genes for an oxidase and a methyltransferase that convert tryptamine into 5-methoxytryptamine. biorxiv.orgbiorxiv.org The discovery that downstream enzymes show promiscuity and can process both tryptamine and 5-methoxytryptamine explains the parallel production of methoxy- and desmethoxy-alkaloids. biorxiv.orgsciencecast.org

For the C9 position , the existence of a specific O-methyltransferase that converts the 9-hydroxyl group of a Cinchona alkaloid into a 9-methoxy group is currently hypothesized. While plausible, such an enzyme has not yet been isolated or characterized in the scientific literature reviewed.

Precursors and Intermediate Metabolites in Cinchonan Biosynthesis

The assembly of the complex cinchonan skeleton proceeds through a series of well-defined precursors and intermediate metabolites. These molecules represent key checkpoints in the biosynthetic pathway.

| Compound | Role | Description | Source Reference |

|---|---|---|---|

| Tryptamine | Primary Precursor | Derived from the amino acid tryptophan; provides the indole portion of the alkaloid. | nih.govbiorxiv.org |

| 5-Methoxytryptamine | Primary Precursor (Revised Pathway) | Formed by hydroxylation and O-methylation of tryptamine; introduces the C6' methoxy group at an early stage. | biorxiv.orgbiorxiv.orgnih.gov |

| Secologanin | Primary Precursor | A monoterpene iridoid that condenses with tryptamine. | nih.govbiorxiv.org |

| Strictosidine | Central Intermediate | The product of tryptamine and secologanin condensation; the gateway to all monoterpene indole alkaloids. | nih.govbiorxiv.orgnih.gov |

| Strictosidine aglycone | Intermediate | Formed by the removal of glucose from strictosidine. | nih.govresearchgate.net |

| Dihydrocorynantheal | Intermediate | An early intermediate formed from strictosidine aglycone. | nih.govresearchgate.net |

| Cinchonidinone / Cinchoninone | Late-Stage Intermediate | Ketone intermediates with the fully formed quinoline-quinuclidine core structure. | nih.govbiorxiv.org |

| 6'-hydroxycinchoninone | Late-Stage Intermediate (Older Pathway) | The substrate for late-stage O-methylation by the enzyme CpOMT1. | nih.govacs.org |

Investigating Metabolic Fate in In Vitro Systems or Model Organisms (Non-Clinical)

The study of Cinchona alkaloid biosynthesis and metabolism has been greatly advanced by the use of non-clinical in vitro systems and model organisms. These platforms allow for controlled investigation of enzymatic pathways and the production of specific metabolites.

Plant Cell Cultures: In vitro cultures of Cinchona cells are a valuable tool for producing alkaloids and studying their biosynthesis. Research on C. ledgeriana cell suspension cultures has shown that the yield of quinine can be manipulated by applying stress-inducing agents and precursors. researchgate.netresearchgate.net For instance, the growth retardant paclobutrazol (B33190) was found to significantly suppress cell growth while increasing the percentage of quinine produced. researchgate.net The application of elicitors and stressors alters the plant cells' metabolic priorities, often leading to an increase in the synthesis of secondary metabolites like alkaloids. researchgate.net

| Agent | Concentration | Observed Effect | Source Reference |

|---|---|---|---|

| Abscisic Acid (ABA) | 3 mg/L | Depressed cell growth; resulted in the highest total amount of quinine per culture flask. | researchgate.netresearchgate.net |

| Paclobutrazol (PBZ) | 7 mg/L | Significantly suppressed cell growth; produced the highest percentage of quinine (11%). | researchgate.netresearchgate.net |

| Sorbitol | - | Caused more metabolic stress than mannitol, leading to higher quinine concentration when combined with ABA or PBZ. | researchgate.net |

| L-tryptophan | 0.2-2 mg/L | Reduced cell growth but did not improve quinoline alkaloid production. | researchgate.net |

Heterologous Expression in Model Organisms: A powerful strategy for elucidating biosynthetic pathways is to express the genes of interest in a heterologous host that does not normally produce the target compounds. Nicotiana benthamiana has emerged as a key model organism for this purpose. nih.govbiorxiv.org Researchers have successfully reconstituted the early steps of the Cinchona alkaloid pathway in N. benthamiana by transiently expressing the genes for the responsible oxidase and methyltransferase from Cinchona. biorxiv.orgbiorxiv.orgsciencecast.org This work not only confirmed the function of these enzymes but also demonstrated the production of both methoxylated and desmethoxylated alkaloid intermediates in the model plant, validating the revised biosynthetic pathway. biorxiv.org

Computational Chemistry and Molecular Modeling of Cinchonan, 6 ,9 Dimethoxy , 8α,9r

Conformational Analysis and Energy Minimization Studies

The catalytic efficacy of Cinchona alkaloids is intrinsically linked to their three-dimensional structure. The molecule "Cinchonan, 6',9-dimethoxy-, (8α,9R)-" possesses significant conformational flexibility, primarily around the C9-C4' and C8-C9 single bonds. Rotation around these bonds gives rise to several low-energy conformers that can influence substrate binding and the geometry of the transition state in a catalytic cycle.

Computational conformational analysis is typically initiated with a molecular mechanics (MM) force field, such as the General Amber Force Field (GAFF), to rapidly explore the potential energy surface and identify stable conformers. scilit.com These initial structures are then subjected to more accurate energy minimization using quantum mechanics (QM) methods, most commonly Density Functional Theory (DFT). nih.gov

For Cinchona alkaloids, four principal conformational families are generally identified based on the relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings: anti-open, anti-closed, syn-open, and syn-closed. The methylation of the C9-hydroxyl group, as in "Cinchonan, 6',9-dimethoxy-, (8α,9R)-", significantly influences the conformational preference by altering steric and electronic properties compared to its hydroxyl-bearing parent, hydroquinine. DFT calculations, often at the B3LYP/6-31G(d) level or with dispersion-corrected functionals like M06-2X, are used to calculate the relative energies of these conformers. nih.govacs.org The solvent environment is typically modeled using a continuum-based model like the Polarizable Continuum Model (PCM) to simulate realistic reaction conditions. acs.org

Table 1: Illustrative Relative Energies of Cinchona Alkaloid Conformers This table represents typical data obtained from DFT calculations for a generic Cinchona alkaloid catalyst, illustrating the energy differences that determine conformational populations.

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) in Toluene (PCM) |

| anti-open | ~(-160°, -70°) | 0.00 |

| anti-closed | ~(-160°, 60°) | 1.5 - 2.5 |

| syn-open | ~(60°, -80°) | 1.0 - 2.0 |

| syn-closed | ~(60°, 50°) | > 3.0 |

Note: Data is illustrative and based on general findings for Cinchona alkaloids. Specific values for Cinchonan (B1244166), 6',9-dimethoxy-, (8α,9R)- would require dedicated calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for probing the electronic properties of "Cinchonan, 6',9-dimethoxy-, (8α,9R)-" that govern its reactivity. DFT is the workhorse method for these investigations, providing insights into the distribution of electrons and the nature of frontier molecular orbitals (FMOs). nih.govnih.gov

The key reactive sites of the catalyst include the basic quinuclidine nitrogen and the quinoline ring system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In its role as a Brønsted base catalyst, the HOMO is often localized on the quinuclidine nitrogen, indicating its nucleophilic character. The LUMO is typically distributed across the aromatic quinoline ring system, which can engage in π-π stacking interactions with substrates or reagents. researchgate.net

Analysis of the electrostatic potential (ESP) map reveals the charge distribution, highlighting the nucleophilic nitrogen atom and any hydrogen-bond donating or accepting sites. For "Cinchonan, 6',9-dimethoxy-, (8α,9R)-", the absence of the C9-OH proton and the presence of the 9-methoxy group alter the hydrogen-bonding capability compared to natural Cinchona alkaloids, a feature that quantum calculations can precisely quantify. These calculations are crucial for understanding how the catalyst activates substrates. acs.org

Table 2: Representative Electronic Properties from DFT Calculations This table shows typical electronic property data that would be calculated for a Cinchona alkaloid catalyst using DFT (e.g., B3LYP/6-311+G(d,p)).

| Property | Calculated Value | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Indicates electron-donating ability (basicity) |

| LUMO Energy | -0.5 to -1.0 eV | Indicates electron-accepting ability (π-stacking) |

| HOMO-LUMO Gap | 5.0 to 6.0 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on Quinuclidine N | -0.4 to -0.6 | Quantifies the basicity of the nitrogen atom |

Note: Values are representative for the Cinchona alkaloid class. Precise values for the title compound would require specific computation.

Docking and Molecular Dynamics Simulations with Model Substrates or Reagents

To understand the catalytic process, it is vital to model the interaction between "Cinchonan, 6',9-dimethoxy-, (8α,9R)-" and its reaction partners. Molecular docking and molecular dynamics (MD) simulations are powerful techniques for this purpose. scilit.comnih.gov

Molecular Docking: Docking algorithms can predict the preferred binding orientation of a substrate within the catalyst's active site, forming a pre-catalytic complex. These studies help identify the key non-covalent interactions, such as hydrogen bonds (if applicable), steric hindrance, and π-π stacking between the catalyst’s quinoline ring and an aromatic substrate. researchgate.netnih.gov For a catalyst like "Cinchonan, 6',9-dimethoxy-, (8α,9R)-", docking would reveal how a substrate fits into the chiral pocket created by the quinoline and quinuclidine moieties.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the catalyst-substrate complex over time. scilit.com Performed using force fields like AMBER or CHARMM, MD simulations can validate the stability of docked poses and explore the conformational landscape of the complex, revealing how the catalyst and substrate adapt to each other. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) simulations represent a more advanced approach, where the reacting core is treated with high-level QM methods while the rest of the system is modeled with efficient MM force fields. scilit.comnih.gov This dual approach is particularly useful for studying the reaction pathway and transition states.

Prediction of Stereoselectivity in Chiral Reactions

A primary goal of computational modeling of Cinchona alkaloid catalysts is to rationalize and predict the stereochemical outcome of asymmetric reactions. acs.org The enantioselectivity of a reaction catalyzed by "Cinchonan, 6',9-dimethoxy-, (8α,9R)-" is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡).

Computational chemists locate the transition state (TS) structures for both competing stereochemical pathways using DFT. acs.org By comparing the Gibbs free energies of the two transition states (e.g., TS-R and TS-S), the enantiomeric excess (ee) can be predicted. These models, such as the Zimmerman-Traxler model for aldol (B89426) reactions or custom models for conjugate additions, often reveal that the favored transition state is stabilized by a specific network of non-covalent interactions, while the disfavored TS suffers from destabilizing steric clashes. acs.orgnih.gov For Cinchona-catalyzed reactions, stereoselectivity often arises from the precise way the catalyst holds the electrophile and nucleophile, with the quinoline ring acting as a "steric wall" that blocks one face of the substrate. scilit.com

Table 3: Illustrative Transition State Energy Data for Stereoselectivity Prediction

| Parameter | Pathway to R-Product | Pathway to S-Product |

| Transition State | TS-R | TS-S |

| Relative Free Energy (ΔG‡) | 18.5 kcal/mol | 20.3 kcal/mol |

| Energy Difference (ΔΔG‡) | - | 1.8 kcal/mol |

| Predicted Enantiomeric Excess | - | 95% ee |

Note: This data is a hypothetical example for a reaction catalyzed by a Cinchona alkaloid, demonstrating the principles of computational stereoselectivity prediction.

Computational Tools for Property Prediction Relevant to Chemical Behavior

Computational tools can reliably predict key physicochemical properties of "Cinchonan, 6',9-dimethoxy-, (8α,9R)-" that are relevant to its behavior in chemical transformations.

pKa Prediction: The basicity of the quinuclidine nitrogen is a critical parameter for the catalyst's activity. Computational methods can predict the pKa value by calculating the Gibbs free energy change of the protonation reaction in a solvent. nih.gov Direct approaches using DFT with an appropriate solvent model (like SMD or CPCM) can yield accurate pKa values. nih.gov Advanced workflows may combine QM calculations with machine learning algorithms for even higher accuracy. chemrxiv.org

LogP Prediction: The logarithm of the octanol-water partition coefficient, LogP, is a measure of a molecule's lipophilicity. This property influences the catalyst's solubility in different solvent systems, which is crucial for reaction optimization. LogP can be estimated using various computational algorithms, including those based on atomic contributions or quantitative structure-property relationship (QSPR) models. simulations-plus.com For "Cinchonan, 6',9-dimethoxy-, (8α,9R)-", the methylation of the C9-OH group would be predicted to increase its LogP value relative to hydroquinine, making it more soluble in nonpolar organic solvents.

Table 4: Predicted Physicochemical Properties This table presents predicted values for the title compound's parent, hydroquinine, and illustrates how properties might change upon methylation.

| Compound | Property | Predicted Value | Method/Source |

| Hydroquinine | XLogP3 | 2.9 | PubChem nih.gov |

| Cinchonan, 6',9-dimethoxy-, (8α,9R)- | LogP | > 3.0 (Expected) | Algorithmic Prediction |

| Hydroquinine | pKa (Basic) | ~8.5-9.5 (Predicted) | QM/DFT Calculation |

| Cinchonan, 6',9-dimethoxy-, (8α,9R)- | pKa (Basic) | ~8.5-9.5 (Expected) | QM/DFT Calculation |

Note: Values for the title compound are estimations based on structural similarity and known chemical principles. The pKa is not expected to change significantly as the basic quinuclidine nitrogen is electronically distant from the C9 position.

Structure Activity Relationship Sar Studies in Non Biological Contexts

Impact of 6',9-Dimethoxy Substitution on Chiral Recognition

Chiral recognition is fundamental to enantioselective catalysis and is governed by the non-covalent interactions between the chiral catalyst and the substrate. In Cinchona alkaloids, the quinoline (B57606) ring system and the functional groups at the C6' and C9 positions are crucial for these interactions.

The 6'-methoxy group is an electron-donating group that influences the electron density of the quinoline ring. This modification affects the π-π stacking interactions between the catalyst's aromatic quinoline ring and an aromatic moiety on the substrate. nih.gov These stacking interactions are critical for creating a rigid transition state, which is essential for high enantioselectivity.

Studies on protonated cinchona alkaloid dimers have shown that the homochiral dimer is more strongly bound than the heterochiral one, indicating a high degree of chiral self-recognition. nih.gov The specific substitutions, such as the 6',9-dimethoxy groups, modulate the intermolecular forces governing the formation and stability of these catalytically active complexes.

Correlation of Stereochemistry with Catalytic Efficiency and Enantioselectivity

The stereochemistry of Cinchona alkaloids, particularly at the C8 and C9 positions, is a primary determinant of their catalytic efficiency and the enantioselectivity of the reactions they catalyze. The (8alpha,9R) configuration of the specified compound, which is identical to that of quinine (B1679958) and its derivatives, creates a specific three-dimensional chiral pocket. The relative orientation of the quinoline and quinuclidine (B89598) rings forces substrates to approach the catalytic site from a particular direction, resulting in the formation of a specific enantiomer. dovepress.com

The choice of the Cinchona alkaloid catalyst, with its unique stereochemistry, can have a dramatic effect on enantioselectivity. For instance, in the rearrangement of allylic trichloroacetimidates, quinine (QN) showed poor selectivity, while its pseudoenantiomer quinidine (B1679956) (QD) provided much higher enantiomeric excess for the opposite product enantiomer. nih.gov This highlights the critical role of the catalyst's absolute configuration.

Modifications to the Cinchona alkaloid scaffold are often performed to enhance catalytic performance. The introduction of various functionalities can lead to bifunctional catalysts that utilize multiple interaction sites. For example, quinine-derived thiourea (B124793) catalysts have proven highly efficient in various Michael additions. dovepress.comacs.org The efficiency of these catalysts is often dependent on the electronic nature of substituents on the catalyst.

Below is a table illustrating the effect of different Cinchona alkaloid catalysts on the enantioselectivity of the asymmetric Michael addition of diethyl malonate to (E)-2-nitrostyrene. This data, compiled from related studies, demonstrates how catalyst structure correlates with enantiomeric excess (ee).

| Catalyst | Key Structural Features | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Cinchonidine (B190817) | 6'-H, 9-OH | 75 | acs.org |

| Quinine | 6'-OCH₃, 9-OH | 85 | acs.org |

| Thiourea-modified Quinine | 6'-OCH₃, 9-Thiourea | 95 | dovepress.com |

| Squaramide-modified Cinchonidine | 6'-H, 9-Squaramide | >99 | nih.gov |

This table is a representative compilation from literature to illustrate structure-enantioselectivity trends.

The data indicates that the presence of a 6'-methoxy group (Quinine vs. Cinchonidine) can enhance enantioselectivity. Furthermore, modification of the C9-hydroxyl group into a hydrogen-bonding moiety like thiourea or squaramide often leads to superior catalytic performance. dovepress.comnih.gov

Influence of Remote Substituents on Reaction Stereocontrol

The stereochemical outcome of a reaction catalyzed by a Cinchona alkaloid derivative is not only dependent on the catalyst's structure but is also significantly influenced by the structure of the reactants, specifically by remote substituents. These substituents can exert steric or electronic effects that either enhance or diminish the stereocontrol exerted by the catalyst.

For example, in the atroposelective Diels-Alder desymmetrization of N-arylmaleimides, substituents on the maleimide (B117702) ring can have a pronounced effect. While substituents at the C4 position of the maleimide were tolerated, those at the C5 position sterically hindered the approach of the enamine, impacting the reaction's success. nih.gov Similarly, in the olefination of oxindoles, substrates that were highly insoluble or possessed strong electron-withdrawing groups resulted in decreased yield and stereoselectivity. nih.govnih.gov

These findings underscore that the "lock-and-key" model between the catalyst and substrate is sensitive to changes in parts of the substrate molecule that are not directly involved in the bond-forming event. The catalyst and the substrate's remote substituents must be well-matched to achieve high levels of stereocontrol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Performance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or property descriptors of a series of compounds with their chemical activity. In the context of catalysis, QSAR can be a powerful tool for understanding the factors that govern catalytic performance and for designing more efficient catalysts.

While specific QSAR models for "Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-" are not widely published, the principles are actively applied in the field of Cinchona alkaloid catalysis through physical organic studies. These studies systematically vary the electronic and steric properties of the catalyst to build a qualitative or quantitative model of its behavior.

For instance, a study on quinine-derived thiourea catalysts in a conjugate addition reaction established a direct correlation between the hydrogen-bonding ability of the thiourea moiety and the electronic nature of substituents on its aromatic ring. acs.org Catalysts with electron-donating groups on the thiourea's phenyl ring, which increase the hydrogen-bond donating strength, led to higher enantioselectivity. acs.org This type of systematic study provides the foundational data for building a QSAR model.

Computational methods, such as Density Functional Theory (DFT), are also employed to elucidate the mechanistic aspects of reactions catalyzed by Cinchona alkaloids and to rationalize the origins of selectivity. nih.gov These computational models complement experimental work and guide the rational design of improved catalysts by predicting how structural modifications will affect performance. nih.gov

Advanced Analytical Methodologies for Cinchonan, 6 ,9 Dimethoxy , 8α,9r

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Cinchona alkaloids. Due to the structural similarities among these compounds, achieving high-resolution separation is a significant challenge addressed by various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing Cinchona alkaloids. capes.gov.br The separation of enantiomers and diastereomers like hydroquinidine (B1662865) relies heavily on the use of Chiral Stationary Phases (CSPs). eijppr.com The direct method, where the CSP itself is chiral, is widely used for this purpose. eijppr.com

Chiral recognition mechanisms depend on forming transient diastereomeric complexes between the analyte and the CSP. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole stacking, and steric effects. eijppr.comresearchgate.net Polysaccharide-based CSPs are particularly popular due to their broad chiral recognition capabilities and suitability for various separation modes. youtube.com Other effective CSPs include protein-based, cyclodextrin, and macrocyclic glycopeptide phases. researchgate.netyoutube.commdpi.com For instance, a method was developed using a protein-based chiral column (Chiral-CBH) for the chiral discrimination of related compounds. mdpi.com

The development of a chiral HPLC method often involves screening multiple columns and mobile phases to achieve optimal separation. researchgate.netnih.gov

Table 1: Examples of Chiral Stationary Phases (CSPs) Used in HPLC

| CSP Type | Chiral Selector Example | Typical Interactions |

| Polysaccharide | Cellulose or Amylose derivatives | Hydrogen bonding, π-π interactions, steric hindrance |

| Protein-Based | α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and electrostatic interactions, hydrogen bonding |

| Macrocyclic Glycopeptide | Teicoplanin | Hydrogen bonding, π-π interactions, electrostatic interactions |

| Pirkle-type (Brush-type) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |

This table provides a generalized overview of CSP types applicable to chiral separations.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. preprints.org For compounds like hydroquinidine, which have a higher molecular weight and lower volatility, derivatization is often a necessary step to improve their chromatographic behavior. preprints.org

A common derivatization method is trimethylsilylation, which involves introducing a trimethylsilyl (B98337) (TMS) group to the molecule, thereby increasing its volatility. preprints.org Another approach involves acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) to create more volatile derivatives. rsc.org A method for the positive identification of the related compounds quinine (B1679958) and quinidine (B1679956) involves extraction into an organic solvent, concentration, and subsequent analysis by GC without derivatization, demonstrating that direct analysis is sometimes possible. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and environmentally friendly alternative to HPLC for the analysis of Cinchona alkaloids. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase, offering benefits like high column efficiency and the ability to analyze a wide range of polar and non-polar compounds. mdpi.com

A study demonstrated the successful separation of six Cinchona derivatives, including the closely related dihydroquinidine, in under seven minutes. nih.gov The method was validated and shown to be selective, accurate (with recovery rates from 97.2% to 103.7%), and precise. nih.gov The optimal conditions involved an Acquity UPC² Torus DEA column with a mobile phase of CO₂, acetonitrile, methanol, and diethylamine. nih.gov The detection limits were below 2.5 μg/mL. nih.gov

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE) offers high-efficiency separations for charged molecules like the Cinchona alkaloids. nih.gov Techniques such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) are employed for their analysis. nih.govresearchgate.net

While simple aqueous buffers may fail to resolve the diastereomers, modifying the separation medium can achieve complete resolution. nih.gov For CZE, incorporating a chiral selector like beta-cyclodextrin (B164692) into the buffer is effective. nih.govresearchgate.net In MECC, adding a small amount of an organic solvent modifier, such as 2-propanol, to the dodecyl sulfate-based buffer enables the separation of quinidine, its diastereomer quinine, and their hydro-derivatives. nih.gov Nonaqueous Capillary Electrophoresis (NACE) has also been developed for separating structurally related analogs, demonstrating robust and sensitive results. mdpi.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Detection and Quantification

Hyphenating chromatographic techniques with mass spectrometry (MS) provides superior sensitivity and specificity for the identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is a widely accepted method for analyzing drugs and their metabolites in various matrices. farmaciajournal.com For the related compound quinidine, a rapid and sensitive LC-MS/MS method was developed for quantification in human plasma. researchgate.net The method involved protein precipitation followed by analysis on a C18 column with a mobile phase of formic acid and acetonitrile. farmaciajournal.comresearchgate.net Detection was performed using an ion trap mass spectrometer with electrospray ionization (ESI) in the positive ion mode. researchgate.net The linear range for quinidine was established between 0.33 and 13.26 µg/mL. farmaciajournal.com Mass spectral data for hydroquinidine is available in databases, showing characteristic ions under ESI conditions. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. A method for differentiating between quinine and quinidine uses GC-MS and can detect less than 5 ng of the underivatized compounds. nih.gov The mass spectrum of hydroquinidine is available in the NIST Mass Spectrometry Data Center, aiding in its identification via GC-MS. nih.gov

Table 2: Summary of a Representative LC-MS/MS Method for a Related Cinchona Alkaloid

| Parameter | Condition |

| Technique | HPLC-ESI-MS/MS |

| Column | C18 |

| Mobile Phase | 85:15 (v/v) 0.2% Formic Acid : Acetonitrile |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ionization |

| Ion Transition | m/z 325.2 → (m/z 184+253+307) |

| Linear Range | 0.33 - 13.26 µg/mL |

| Sample Preparation | Protein precipitation with methanol |

This table is based on a method developed for quinidine, a structurally similar compound, and provides a reference for the analytical approach. farmaciajournal.comresearchgate.net

Titration and Potentiometric Methods for pKa Determination

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that influences the behavior of a compound. researchgate.net Potentiometric titration is a high-precision reference method for determining pKa values between 2 and 12. scielo.brpsu.edu

The general procedure involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a calibrated electrode. creative-bioarray.comdergipark.org.tr The pKa is then calculated from the inflection point of the resulting titration curve. psu.edudergipark.org.tr To ensure accuracy, the sample concentration should be sufficient (e.g., at least 10⁻⁴ M) to produce a significant change in the curve's shape. psu.edu The process typically involves preparing standardized titrant solutions (e.g., 0.1 M NaOH and 0.1 M HCl) and may require purging the sample solution with nitrogen to remove dissolved carbon dioxide. creative-bioarray.com Performing multiple titrations for the same molecule enhances the reliability of the determined pKa value. creative-bioarray.com

Table of Compound Names

| Systematic Name | Common Name |

| Cinchonan (B1244166), 6',9-dimethoxy-, (8α,9R)- | Hydroquinidine |

| Quinine | Quinine |

| Quinidine | Quinidine |

| Dihydroquinidine | Dihydroquinidine |

| Dihydroquinine | Dihydroquinine |

| Cinchonine (B1669041) | Cinchonine |

| Cinchonidine (B190817) | Cinchonidine |

| 3-hydroxyquinidine | 3-hydroxyquinidine |

| Quinidine-N-oxide | Quinidine-N-oxide |

Advanced Imaging Techniques for Solid-State Analysis

The comprehensive solid-state characterization of "Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-" is crucial for understanding its physicochemical properties, which are intrinsically linked to its crystalline form, particle size, and morphology. While specific studies employing advanced imaging techniques solely on this dimethoxy derivative are not extensively documented in publicly available literature, a wealth of information on the solid-state analysis of closely related cinchona alkaloids, such as quinine, provides a robust framework for the methodologies applicable to this compound. These techniques are instrumental in elucidating crystal structure, identifying polymorphic forms, and analyzing surface topography.

The solid-state structure of cinchona alkaloids is known to be influenced by subtle molecular differences, such as the presence and position of methoxy (B1213986) and vinyl groups, which can significantly alter the crystalline assembly. nih.gov Therefore, advanced imaging techniques are indispensable for a thorough analysis.

X-ray Diffraction (XRD)

X-ray Diffraction is a cornerstone technique for the solid-state analysis of crystalline materials.

Single-Crystal X-ray Diffraction (SCXRD): This powerful technique provides the most precise determination of the three-dimensional atomic arrangement within a crystal. For instance, the crystal structure of quinine has been successfully determined, revealing a P2(1) space group and a pseudo three-two-fold double-helical motif formed through hydrogen bonding. nih.gov Such detailed structural information is vital for understanding intermolecular interactions that govern the crystal packing. A similar approach would be invaluable for "Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-" to elucidate the impact of the additional methoxy group on its crystal lattice. A study on O-methyl ether derivatives of cinchonidine and cinchonine revealed that these compounds pack in a "Closed(1)" conformation in the crystalline state. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is essential for the routine identification and quality control of crystalline phases, including the detection of polymorphism. Different polymorphic forms of a compound can exhibit distinct physicochemical properties. While specific PXRD data for "Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-" is not readily available, studies on quinine sulfate (B86663) have demonstrated the utility of PXRD in identifying and distinguishing between various crystalline forms obtained through recrystallization from different solvents.

A hypothetical table of crystallographic data for a dimethoxy cinchonan derivative, based on published data for related compounds, is presented below to illustrate the type of information obtained from SCXRD.

| Parameter | Hypothetical Value for a Dimethoxy Cinchonan Derivative |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 12.15 |

| b (Å) | 6.25 |

| c (Å) | 14.80 |

| β (°) | 108.5 |

| Volume (ų) | 1065 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.35 |

Microscopy Techniques

Microscopy methods provide direct visualization of the crystal morphology and surface features.

Scanning Electron Microscopy (SEM): SEM is widely used to examine the size, shape, and surface texture of crystalline particles. For example, studies on quinine sulfate have shown that different crystalline forms exhibit distinct morphologies, such as acicular (needle-like) and prismatic shapes. These morphological differences can impact bulk properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM): TEM can be employed to investigate the internal structure of crystalline materials at a higher resolution than SEM. It can reveal dislocations, stacking faults, and other crystal defects.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image the surface of single crystals at the nanoscale. It can provide detailed information about surface topography, growth steps, and defects.

The following table summarizes the morphological characteristics of different crystalline forms of a cinchona alkaloid derivative as an example of data obtained from SEM.

| Crystalline Form | Crystal Habit | Surface Characteristics |

| Form I | Prismatic | Smooth facets |

| Form II | Acicular (Needles) | Striated surfaces |

| Form III | Plates | Layered appearance |

Thermal Analysis with Microscopy

Hot-Stage Microscopy (HSM): HSM combines a polarized light microscope with a heating stage to visually observe thermal events such as melting, desolvation, and polymorphic transitions in real-time. This technique provides a visual complement to data obtained from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

The integration of these advanced imaging and analytical techniques provides a comprehensive understanding of the solid-state properties of "Cinchonan, 6',9-dimethoxy-, (8alpha,9R)-", which is fundamental for its development and application in various scientific fields.

Applications of Cinchonan, 6 ,9 Dimethoxy , 8α,9r in Asymmetric Catalysis

Organocatalysis Utilizing Cinchona Alkaloid Derivatives

Quinine (B1679958) and its derivatives are prized as organocatalysts due to their natural availability as pseudoenantiomers (with quinidine), which allows for the selective synthesis of either enantiomer of a desired product. researchgate.net The catalytic prowess of these molecules often stems from their ability to act as bifunctional catalysts, where the basic quinuclidine (B89598) nitrogen activates the nucleophile while the hydroxyl group at C9 interacts with and orients the electrophile through hydrogen bonding. msu.edu This dual activation model is central to its success in a multitude of enantioselective transformations.

Asymmetric Michael Additions

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of application for quinine-based organocatalysts. Quinine itself has been shown to be a highly effective catalyst for the conjugate addition of various nucleophiles to α,β-unsaturated compounds. For instance, it efficiently catalyzes the addition of malononitrile (B47326) to a wide range of enones. Research has demonstrated that quinine can promote this reaction with excellent yields and high enantioselectivities for various chalcones and other enones. niscpr.res.in The reaction is believed to proceed through a mechanism where the quinuclidine nitrogen deprotonates the malononitrile, and the C9-hydroxyl group activates the enone via hydrogen bonding, orienting the substrates for a stereoselective attack. niscpr.res.in

A study on the quinine-catalyzed Michael addition of malononitrile to trans-chalcone and other enones highlighted the catalyst's effectiveness. The results, as summarized in the table below, show high yields and enantiomeric excesses for a variety of substrates.

Table 1: Quinine-Catalyzed Asymmetric Michael Addition of Malononitrile to Enones niscpr.res.inReaction Conditions: Quinine (10 mol%), malononitrile, enone, toluene, -18 °C.

| Enone Substrate (R1-CH=CH-CO-R2) | R1 | R2 | Yield (%) | ee (%) |

|---|---|---|---|---|

| trans-Chalcone | Phenyl | Phenyl | 98 | 92 |

| 4-Chlorochalcone | 4-Chlorophenyl | Phenyl | 99 | 91 |

| 4-Methylchalcone | 4-Methylphenyl | Phenyl | 99 | 90 |

| 2-Naphthyl enone | 2-Naphthyl | Phenyl | 99 | 94 |

| Cyclohexyl enone | Cyclohexyl | Phenyl | 95 | 95 |

Asymmetric Henry (Nitroaldol) Reactions

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral β-nitro alcohols, which are valuable synthetic intermediates. Quinine and its derivatives have been successfully employed as catalysts in this transformation. mdpi.com In these reactions, the basic quinuclidine nitrogen of the catalyst deprotonates the nitroalkane to form a nitronate anion, while the hydroxyl group can coordinate to the aldehyde, facilitating a stereocontrolled addition. msu.edu

While many studies utilize modified cinchona alkaloids, quinine itself has been explored as a catalyst. For example, early work investigated the use of quinine derivatives for the reaction between aromatic aldehydes and nitromethane, demonstrating the potential for inducing enantioselectivity. mdpi.com More advanced catalysts are often derived from quinine, incorporating features like thiourea (B124793) or Schiff base moieties to enhance activity and selectivity. For instance, a Schiff base derived from quinine and linked to a copper(II) complex has been shown to effectively catalyze the Henry reaction between various aldehydes and nitromethane. nih.gov

Table 2: Asymmetric Henry Reaction of Aldehydes and Nitromethane Catalyzed by a Quinine-Derivative/Cu(II) Complex researchgate.netReaction Conditions: Catalyst (10 mol%), aldehyde, nitromethane, triethylamine, solvent.

| Aldehyde | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol | 76 | 94 |

| 4-Nitrobenzaldehyde | Ethanol | 81 | 81 |

| 2-Naphthaldehyde | Ethanol | 75 | 92 |

| Isobutyraldehyde | Ethanol | 86 | 94 |

Asymmetric Aldol (B89426) Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Quinine-derived catalysts have been developed to control the stereochemical outcome of this reaction. Thiourea derivatives of quinine, for instance, have proven to be highly effective in catalyzing the direct asymmetric aldol reaction between unactivated ketones and isatins, which possess an activated ketone group. In these cases, the catalyst is believed to operate through an enamine mechanism, where the ketone reacts with a primary or secondary amine catalyst to form a chiral enamine intermediate.

In a study focusing on the reaction between isatins and acetone, a quinine-derived thiourea catalyst provided the aldol product with good enantioselectivity. The pseudoenantiomeric relationship was demonstrated as the quinidine-derived catalyst gave the (R)-enantiomer, while the quinine-derived catalyst produced the (S)-enantiomer.

Table 3: Asymmetric Aldol Reaction of Isatin and Acetone Reaction Conditions: Catalyst (10 mol%), isatin, acetone, 4Å molecular sieves, 5 °C.

| Catalyst | Yield (%) | ee (%) | Configuration |

|---|---|---|---|

| Quinidine-derived thiourea | 95 | 64 | R |

| Quinine-derived thiourea | 96 | 57 | S |

Asymmetric Alkylations

The enantioselective alkylation of prochiral nucleophiles is a powerful method for constructing chiral centers. Quinine-derived phase-transfer catalysts (PTCs) are particularly well-suited for such reactions, especially for the alkylation of glycine (B1666218) imine derivatives to produce non-natural α-amino acids. In this context, the quinine moiety is quaternized, typically with a benzyl (B1604629) group, to form a chiral ammonium (B1175870) salt. This salt pairs with the enolate of the substrate, bringing it into a chiral environment where the subsequent alkylation occurs stereoselectively.

The structure of the N-benzyl group on the quinuclidine nitrogen has a significant impact on the enantioselectivity of the reaction. Studies have shown that catalysts with bulky substituents on the N-benzyl group often lead to higher selectivity. researchgate.net The hydroxyl group at C9 is also crucial for stereocontrol, likely through hydrogen bonding interactions with the substrate enolate.

Table 4: Asymmetric Phase-Transfer Alkylation of 1-methyl-7-methoxy-2-tetralone Reaction Conditions: Catalyst (10 mol%), substrate, 1,5-dibromopentane, 50% aq. NaOH, toluene, 15-25 °C.

| Catalyst (Quinine-derived) | Yield (%) | Enantiomeric Ratio (a:b) |

|---|---|---|

| N-(4-Trifluoromethylbenzyl)quininium bromide | 55.4 | 60:40 |

| N-(3,5-Bis(trifluoromethyl)benzyl)quininium bromide | 65.2 | 65:35 |

Asymmetric Hydrogenations

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. While many systems rely on transition metal complexes with chiral phosphine (B1218219) ligands, cinchona alkaloids have also found a role, particularly in transfer hydrogenation reactions. In these reactions, an alcohol like isopropanol (B130326) serves as the hydrogen source. Ligands derived from quinine have been used in conjunction with iridium or ruthenium to catalyze the asymmetric transfer hydrogenation of ketones.

For example, diamine ligands derived from the quinuclidine core of quinine have been shown to form active iridium catalysts capable of reducing various aromatic ketones with good conversions and enantioselectivities. The inherent chirality of the quinine framework is effectively transferred to the product during the reduction step.

Table 5: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Quinine-Derived Ligand/Iridium Complex Reaction Conditions: [IrCl(COD)]2, ligand, i-PrOH, i-PrOK.

| Ketone | Conversion (%) (10h) | ee (%) (10h) | Configuration |

|---|---|---|---|

| Acetophenone | 97 | 84 | R |

| 4-Chloroacetophenone | 98 | 85 | R |

| 4-Methoxyacetophenone | 95 | 88 | R |

| 2-Acetonaphthone | 96 | 95 | R |

Other Enantioselective Transformations (e.g., Aziridination)

Beyond the more common C-C bond-forming reactions, quinine and its derivatives have been applied to a range of other enantioselective transformations. A notable example is the asymmetric aziridination of alkenes and imines, which provides access to chiral aziridines, valuable building blocks in medicinal chemistry.